molecular formula C16H20ClN5O2 B14044854 tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B14044854
M. Wt: 349.81 g/mol
InChI Key: NHBAKFQKZGJUBH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrido[3,4-d]pyrimidine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

The synthesis of tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate precursors, such as pyridine derivatives and formamide, under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 8-position of the pyrido[3,4-d]pyrimidine ring can be done using chlorinating agents like thionyl chloride or phosphorus oxychloride.

    Piperazine coupling: The chlorinated pyrido[3,4-d]pyrimidine is then coupled with piperazine under basic conditions to form the desired product.

    tert-Butyl protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom at the 8-position can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation and reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

    Hydrolysis: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the pyrido[3,4-d]pyrimidine core.

Scientific Research Applications

tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological studies: The compound can be used to study the interactions of pyrido[3,4-d]pyrimidine derivatives with biological targets such as enzymes and receptors.

    Chemical biology: It serves as a tool compound for probing cellular pathways and mechanisms of action.

    Industrial applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrido[3,4-d]pyrimidine core can bind to the active sites of enzymes or receptors, inhibiting their activity. This inhibition can lead to downstream effects on cellular pathways, such as the modulation of kinase signaling.

Comparison with Similar Compounds

tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can be compared with other pyrido[3,4-d]pyrimidine derivatives, such as:

    4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine: This compound also features a pyrido[3,4-d]pyrimidine core but with different substituents, leading to variations in biological activity and selectivity.

    tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar piperazine-1-carboxylate structure but with a bromophenyl group instead of the pyrido[3,4-d]pyrimidine core.

    tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound has a more complex structure with additional functional groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20ClN5O2

Molecular Weight

349.81 g/mol

IUPAC Name

tert-butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20ClN5O2/c1-16(2,3)24-15(23)22-8-6-21(7-9-22)14-11-4-5-18-13(17)12(11)19-10-20-14/h4-5,10H,6-9H2,1-3H3

InChI Key

NHBAKFQKZGJUBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN=C3Cl

Origin of Product

United States

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